3-(2,7-Dimethylcycloheptylidene)propanal
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Overview
Description
3-(2,7-Dimethylcycloheptylidene)propanal is an organic compound with the molecular formula C12H20O. It is a derivative of propanal, characterized by the presence of a cycloheptylidene ring substituted with two methyl groups at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dimethylcycloheptylidene)propanal typically involves the reaction of a suitable cycloheptanone derivative with a propanal precursor. One common method includes the use of acid or base catalysis to facilitate the formation of the cycloheptylidene ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and product purity. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,7-Dimethylcycloheptylidene)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF)
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,7-Dimethylcycloheptylidene)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,7-Dimethylcycloheptylidene)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A branched aldehyde with similar reactivity but a simpler structure.
3-Methylbutanal: Another branched aldehyde with comparable chemical properties.
Cycloheptanone: The parent compound of the cycloheptylidene ring
Uniqueness
3-(2,7-Dimethylcycloheptylidene)propanal is unique due to its specific substitution pattern on the cycloheptylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
61426-43-5 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-(2,7-dimethylcycloheptylidene)propanal |
InChI |
InChI=1S/C12H20O/c1-10-6-3-4-7-11(2)12(10)8-5-9-13/h8-11H,3-7H2,1-2H3 |
InChI Key |
MQRGSXJSSYFUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(C1=CCC=O)C |
Origin of Product |
United States |
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